molecular formula C14H15N3O2 B11860442 Tert-butyl (3-cyano-1H-indol-6-YL)carbamate

Tert-butyl (3-cyano-1H-indol-6-YL)carbamate

Cat. No.: B11860442
M. Wt: 257.29 g/mol
InChI Key: QEQWAKUBQUBAJI-UHFFFAOYSA-N
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Description

Tert-butyl (3-cyano-1H-indol-6-yl)carbamate is a chemical compound with the molecular formula C14H15N3O2. It is a derivative of indole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-cyano-1H-indol-6-yl)carbamate typically involves the reaction of 3-cyanoindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-cyano-1H-indol-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Tert-butyl (3-cyano-1H-indol-6-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-cyano-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-cyano-1H-indol-6-yl)carbamate is unique due to its indole core structure, which is known for its biological activity and versatility in organic synthesis. The presence of both a cyano group and a tert-butyl carbamate group allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

tert-butyl N-(3-cyano-1H-indol-6-yl)carbamate

InChI

InChI=1S/C14H15N3O2/c1-14(2,3)19-13(18)17-10-4-5-11-9(7-15)8-16-12(11)6-10/h4-6,8,16H,1-3H3,(H,17,18)

InChI Key

QEQWAKUBQUBAJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CN2)C#N

Origin of Product

United States

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